![molecular formula C9H14N2OS2 B1474417 (1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol CAS No. 1932715-32-6](/img/structure/B1474417.png)
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol
Descripción general
Descripción
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol, also known as 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl cyclohexanol (MTDC), is a cyclic sulfoxide that was first synthesized in the early 1990s by a group of chemists led by Dr. William L. Jorgensen at Yale University. MTDC is an important intermediate in the synthesis of several sulfur-containing compounds, such as thioethers, thiocarboxylic acids, and thiols. It has been used in the development of new drugs, such as anti-inflammatory agents, and has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Ligand for Metal Complexes
1,3,4-thiadiazoles have been identified as excellent precursors for crystal engineering of organometallic materials, showing strong tendencies to form dimeric fragments when attached to metal atoms, such as copper(I), in a chelating-bridging mode. This property is pivotal for the development of materials chemistry, potentially influencing the synthesis of novel organometallic complexes with unique properties for catalysis or electronic applications (Ardan et al., 2017).
Scaffold for Pharmacological Compounds
The core structure of 1,3,4-thiadiazole has been widely utilized in medicinal chemistry due to its pharmacological significance. It serves as a promising scaffold for the design and synthesis of compounds with diverse biological activities. For instance, compounds derived from this core have shown potential as anticonvulsants, antimicrobial, and antifungal agents, highlighting the versatility of this scaffold in drug discovery (Gür et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and evaluation of 1,3,4-thiadiazole derivatives for their antimicrobial and antifungal properties. These compounds have demonstrated sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential for developing new antimicrobial and antifungal agents that could address the growing issue of resistance to existing drugs (Sych et al., 2019).
Aggregation-Induced Emission (AIE) Properties
The structural derivatives of 1,3,4-thiadiazole exhibit interesting optical properties, such as aggregation-induced emission (AIE). These properties are essential for developing new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescence sensors. The ability of these compounds to exhibit different spectral forms upon aggregation opens avenues for their use in molecular sensing and imaging technologies (Matwijczuk et al., 2016).
Propiedades
IUPAC Name |
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS2/c1-6-10-11-9(13-6)14-8-5-3-2-4-7(8)12/h7-8,12H,2-5H2,1H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQOMAVZFOCSKI-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)S[C@H]2CCCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





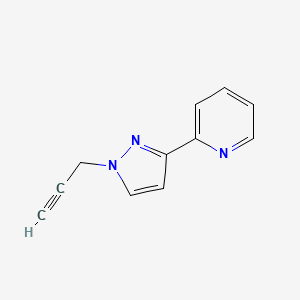
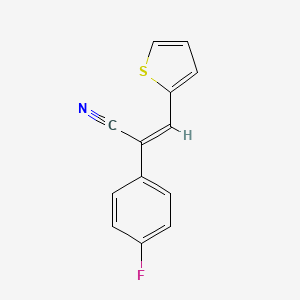
![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

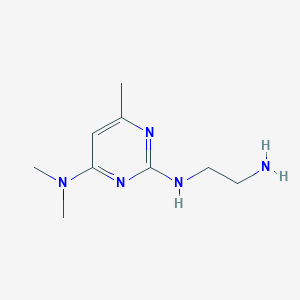
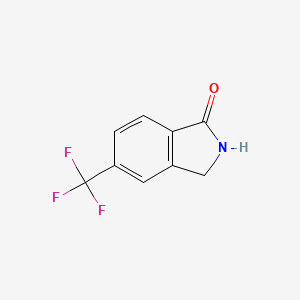
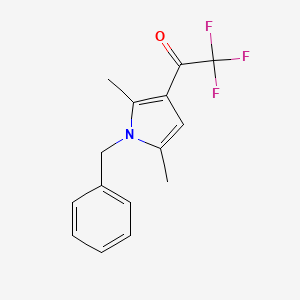

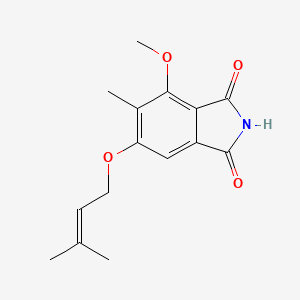
![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)
![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)